molecular formula C22H24O7 B3029320 Neoanhydropodophyllol

Neoanhydropodophyllol

Cat. No.: B3029320
M. Wt: 400.4 g/mol
InChI Key: GAPFRQMOPFLDIS-YJPXFSGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Neoanhydropodophyllol can be synthesized through various chemical reactions involving phenylpropanoids and lignans. The synthetic route typically involves the cyclization of glycan derivatives under controlled conditions . The reaction conditions often require specific solvents like DMSO, and the process may involve ultrasonic assistance to enhance solubility .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes to achieve high purity levels. The compound is stored at low temperatures (-20°C to -80°C) to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Neoanhydropodophyllol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Neoanhydropodophyllol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying cyclolignan derivatives and their chemical properties.

    Biology: Investigated for its cytotoxic effects on cancer cell lines, making it a valuable tool in cancer research.

    Medicine: Explored for its potential as an antineoplastic agent in the treatment of various cancers.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Neoanhydropodophyllol exerts its effects through the inhibition of cell division in cancer cells. It targets specific molecular pathways involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound interacts with various cellular proteins and enzymes, disrupting their normal functions and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neoanhydropodophyllol is unique due to its specific chemical structure and the distinct pathways it targets in cancer cells. Its cytotoxic effects on a wide range of cancer cell lines make it a valuable compound for further research and development .

Properties

IUPAC Name

[(1R,11R,12R,15R)-11-(3,4,5-trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-24-18-4-11(5-19(25-2)22(18)26-3)20-12-6-16-17(29-10-28-16)7-13(12)21-14(8-23)15(20)9-27-21/h4-7,14-15,20-21,23H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPFRQMOPFLDIS-YJPXFSGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO)C4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO)C4=CC5=C(C=C24)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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